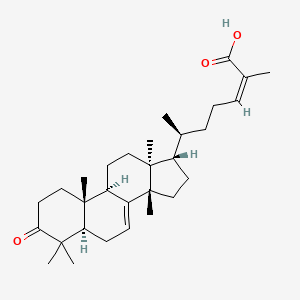

(E)-Masticadienonic acid

Description

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(Z,6S)-2-methyl-6-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,22-,24-,28+,29-,30+/m0/s1 |

InChI Key |

VOYZLKWKVLYJHD-UZEUFRBSSA-N |

SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

Isomeric SMILES |

C[C@@H](CC/C=C(/C)\C(=O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |

Synonyms |

masticadienonic acid |

Origin of Product |

United States |

Foundational & Exploratory

(E)-Masticadienonic Acid: A Comprehensive Technical Guide to its Natural Sources and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Masticadienonic acid, a tirucallane-type tetracyclic triterpenoid (B12794562), has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory and pro-apoptotic effects. This technical guide provides an in-depth overview of the natural sources, discovery, and key experimental protocols associated with this promising bioactive compound.

Discovery and Initial Characterization

This compound was first isolated and its structure elucidated in 1956 by D. H. R. Barton and E. Seoane. Their seminal work, published in the Journal of the Chemical Society, identified the compound as a key constituent of the "acidic fraction" of mastic gum, the resin from Pistacia lentiscus. This discovery laid the foundation for future research into the chemical composition and therapeutic potential of mastic resin.

Natural Sources

This compound is predominantly found in the resin of Pistacia lentiscus L., commonly known as the mastic tree, which is cultivated primarily on the Greek island of Chios. It is also a significant component of the bark of Amphipterygium adstringens, a medicinal plant native to Mexico.

Quantitative Analysis

The concentration of this compound varies depending on the natural source and, in the case of A. adstringens, the sex of the plant. The following table summarizes the reported quantitative data.

| Natural Source | Plant Part | Concentration of this compound | Reference(s) |

| Pistacia lentiscus var. chia | Resin (Mastic Gum) | Approximately 30% of the acidic fraction | [1] |

| Amphipterygium adstringens | Stem Bark (Female) | Up to 0.89% of dry weight | [2] |

Experimental Protocols

Isolation of this compound from Pistacia lentiscus Resin (Mastic Gum)

1. Extraction of the Acidic Fraction:

-

Initial Extraction: Mastic gum is dissolved in a suitable organic solvent, such as diethyl ether or a mixture of ethyl acetate (B1210297) and hexane.

-

Acid-Base Partitioning: The organic solution is then extracted with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na2CO3), to separate the acidic components, including this compound, into the aqueous phase as their sodium salts.

-

Acidification and Isolation: The aqueous layer is acidified with an acid, such as hydrochloric acid (HCl), to precipitate the acidic triterpenoids. The precipitate is then collected by filtration and dried.

2. Chromatographic Purification:

-

Column Chromatography: The crude acidic fraction is subjected to column chromatography on silica (B1680970) gel. Elution is typically performed with a gradient of solvents, such as petroleum ether and ethyl acetate, to separate the individual triterpenic acids.

-

High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is typically carried out using a UV detector at around 210-220 nm.

Analysis and Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): For analysis, the acidic fraction can be methylated (e.g., with diazomethane) and then analyzed by GC-MS to identify the individual triterpenoid components based on their mass spectra and retention times.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation of isolated this compound is performed using 1D (¹H and ¹³C) and 2D NMR techniques.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass and elemental composition of the molecule.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound, like other triterpenoids, is synthesized via the mevalonate (B85504) pathway. This intricate biosynthetic route starts from acetyl-CoA and proceeds through a series of enzymatic reactions to produce the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are then sequentially condensed to form larger precursors, ultimately leading to the cyclization of 2,3-oxidosqualene (B107256) to form the tetracyclic triterpenoid backbone.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting this pathway, this compound can reduce the production of inflammatory mediators.

Induction of Apoptosis

This compound has demonstrated pro-apoptotic activity in cancer cell lines.[4][5] Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The induction of apoptosis by this compound suggests its potential as an anti-cancer agent. One of the key mechanisms is the activation of the intrinsic apoptotic pathway.

References

- 1. Pistacia lentiscus: Phytochemistry and Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphipterygium adstringens (Schltdl.) Schiede ex Standl (Anacardiaceae): An Endemic Plant with Relevant Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Masticadienonic acid from Chios mastic gum mitigates colitis in mice via modulating inflammatory response, gut barrier integrity and microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of (E)-Masticadienonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Masticadienonic acid is a prominent tetracyclic triterpenoid (B12794562) of the tirucallane (B1253836) type, found in the resin of Pistacia lentiscus L. (mastic tree). This natural compound, along with other related triterpenoids in mastic gum, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for potential biotechnological production and the development of novel therapeutic agents. This guide provides an in-depth overview of the putative biosynthetic pathway of this compound, supported by quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams to clarify complex processes.

While the complete enzymatic pathway for this compound biosynthesis in Pistacia lentiscus has not been fully elucidated, this guide presents a putative pathway based on established principles of triterpene biosynthesis in plants. The key enzymatic steps involve the cyclization of a linear precursor by an oxidosqualene cyclase (OSC) to form the characteristic triterpenoid skeleton, followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s).

Quantitative Data

This compound is a significant component of the triterpenoid fraction of Pistacia lentiscus resin. The concentration can vary depending on the method of resin collection.

| Collection Method | Percentage of this compound in Triterpenic Fraction |

| Traditional Collection | 9.3% |

| Liquid Collection | 14.7% |

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the ubiquitous mevalonate (B85504) (MVA) pathway, which produces the fundamental five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

1. Formation of 2,3-Oxidosqualene (B107256): Through a series of head-to-tail condensations, IPP and DMAPP are assembled into the 30-carbon precursor, squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SE).

2. Cyclization to the Tirucallane Skeleton: This is the crucial step that determines the characteristic tetracyclic structure. A putative tirucallane synthase , a type of oxidosqualene cyclase (OSC), catalyzes the proton-initiated cyclization of 2,3-oxidosqualene. This complex reaction proceeds through a series of carbocation intermediates, ultimately forming the tirucallol (B1683181) cation, which is then deprotonated to yield tirucallol .

3. Oxidative Modifications by Cytochrome P450s: Following the formation of the tirucallane skeleton, a series of regio- and stereospecific oxidations are carried out by cytochrome P450 monooxygenases (P450s). While the specific P450s in Pistacia lentiscus have not been identified, the proposed sequence is as follows:

-

Step 3a: Oxidation at C-3: A P450 enzyme likely oxidizes the hydroxyl group at the C-3 position of tirucallol to a ketone, forming tirucallone .

-

Step 3b & 3c: Formation of the Carboxylic Acid Side Chain: Subsequent oxidations, likely catalyzed by one or more P450s, would occur on the side chain to introduce the carboxylic acid functionality. This is a multi-step process that could involve hydroxylation of a terminal methyl group, followed by further oxidation to an aldehyde and then to a carboxylic acid.

-

Step 3d: Introduction of the α,β-Unsaturated Ketone: The final step would involve the introduction of a double bond in conjugation with the C-3 ketone, though the exact mechanism and timing of this step in the pathway are not yet confirmed.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for the key experiments that would be necessary.

Identification of Candidate Genes

The first step is to identify the genes encoding the putative tirucallane synthase and the downstream P450s from Pistacia lentiscus.

Protocol: Transcriptome Sequencing and Analysis

-

RNA Extraction: Isolate total RNA from the resin-producing tissues (e.g., bark and young stems) of Pistacia lentiscus. Use a high-quality RNA extraction kit suitable for plant tissues rich in secondary metabolites.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into a transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation and Mining:

-

Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI non-redundant protein database) using BLASTx.

-

Specifically search for transcripts with high similarity to known plant oxidosqualene cyclases (especially those producing tetracyclic or pentacyclic triterpenes) and cytochrome P450s.

-

Phylogenetic analysis of the candidate sequences with known triterpene-modifying enzymes can help in predicting their function.

-

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their enzymatic function must be confirmed. This is typically done through heterologous expression in a host organism that does not produce interfering compounds.

Protocol: Heterologous Expression in Saccharomyces cerevisiae (Yeast)

-

Gene Cloning: Amplify the full-length open reading frames of the candidate OSC and P450 genes from Pistacia lentiscus cDNA and clone them into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression constructs into a suitable yeast strain. For OSCs, a strain deficient in lanosterol (B1674476) synthase (e.g., GIL77) is often used to reduce background sterol production. For P450s, co-expression with a cytochrome P450 reductase (CPR) is necessary for activity.

-

Yeast Culture and Induction: Grow the transformed yeast cultures in appropriate selective media. Induce gene expression according to the promoter used in the expression vector (e.g., galactose for the GAL1 promoter).

-

Metabolite Extraction:

-

For OSCs, harvest the yeast cells, saponify the cell pellet with alcoholic potassium hydroxide, and extract the non-saponifiable lipids with an organic solvent like n-hexane.

-

For P450s, the substrate (e.g., tirucallol) needs to be fed to the culture. The products are then extracted from the culture medium and/or the yeast cells.

-

-

Metabolite Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards or known compounds.

In Vitro Enzyme Assays

For a more detailed characterization of the enzyme's kinetic properties, in vitro assays with purified enzymes are performed.

Protocol: In Vitro Assay for a Putative Tirucallane Synthase

-

Enzyme Preparation: Express the candidate OSC in a suitable system (e.g., E. coli or yeast) and purify the recombinant protein.

-

Assay Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), the purified enzyme, and the substrate, 2,3-oxidosqualene. The substrate is often supplied in a detergent solution (e.g., Triton X-100) to ensure its solubility in the aqueous buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Extraction and Analysis: Stop the reaction and extract the products with an organic solvent. Analyze the products by GC-MS.

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocity.

Protocol: In Vitro Assay for a Putative Cytochrome P450

-

Microsome Preparation: If the P450 is expressed in yeast, prepare microsomes from the yeast cells, which will contain the membrane-bound P450 and co-expressed CPR.

-

Assay Reaction:

-

Prepare a reaction mixture containing a buffer, the microsomes, the triterpene substrate (e.g., tirucallol), and an NADPH-regenerating system.

-

Initiate the reaction by adding NADPH.

-

Incubate at an optimal temperature.

-

-

Product Extraction and Analysis: Stop the reaction (e.g., by adding a strong acid) and extract the products. Analyze the products by HPLC or LC-MS.

Extraction and Quantification from Mastic Resin

Protocol: GC-MS Analysis of Triterpenes in Mastic Resin

-

Sample Preparation: Dissolve a known amount of mastic resin in a suitable organic solvent.

-

Derivatization: For GC-MS analysis of acidic triterpenoids, a derivatization step is necessary to increase their volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms). Use a temperature program that allows for the separation of the different triterpenoid components.

-

Quantification: Use an internal standard and a calibration curve of an authentic standard of this compound for accurate quantification.

Conclusion

The biosynthesis of this compound in Pistacia lentiscus represents a fascinating example of the intricate pathways that lead to the vast diversity of plant natural products. While the specific enzymes responsible for its formation have yet to be fully characterized, the combination of transcriptomics, heterologous expression, and detailed biochemical assays provides a clear roadmap for their discovery and characterization. A complete understanding of this pathway will not only advance our fundamental knowledge of plant biochemistry but also open up new avenues for the sustainable production of this valuable medicinal compound.

A Technical Guide to the Chemical Structure and Stereochemistry of (E)-Masticadienonic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of (E)-Masticadienonic acid, a significant bioactive triterpenoid (B12794562). It covers its detailed chemical structure, precise stereochemistry, relevant quantitative data, and the experimental protocols for its isolation and characterization.

Chemical Structure and Identification

This compound is a tetracyclic triterpenoid belonging to the tirucallane (B1253836) family.[1] Triterpenoids are a class of natural products derived from a C30 precursor, squalene.[2] The core of this compound features a four-ring system (A, B, C, and D rings), which is characteristic of its class.

Key structural features include:

-

A ketone group at the C-3 position of the A-ring.

-

A double bond within the ring system, typically between C-7 and C-8.

-

A carboxylic acid-containing side chain attached at the C-17 position.

-

The defining feature is the (E)-configuration of the double bond at the C-24 position in the side chain.

Systematic IUPAC Name: (E)-2-methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid.[1]

Chemical Identifiers:

-

CAS Number: 514-49-8[1]

-

Molecular Formula: C₃₀H₄₆O₃[1]

-

InChI: InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24H,8-9,12-18H2,1-7H3,(H,32,33)/b20-10+[1]

-

InChIKey: VOYZLKWKVLYJHD-KEBDBYFISA-N[1]

Stereochemistry

The stereochemistry of this compound is complex and critical to its identity and biological function.

-

Tetracyclic Core: The molecule possesses multiple chiral centers within its fused ring system, characteristic of the tirucallane skeleton. The specific stereochemistry is a result of the enzymatic cyclization of 2,3-oxidosqualene.[3][4]

-

(E/Z) Isomerism: The designation "(E)" refers to the geometry of the double bond between carbons C-24 and C-25 in the side chain. According to the Cahn-Ingold-Prelog (CIP) priority rules, the higher priority substituents on each carbon of the double bond are on opposite sides (Entgegen in German). This is distinct from its diastereomer, (Z)-Masticadienonic acid (also known as Masticadienonic acid or MNA in some literature), where the high-priority groups are on the same side (Zusammen).[5][6] This specific isomerism significantly influences the molecule's shape and interaction with biological targets.

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃₀H₄₆O₃ | [1] |

| Molar Mass | 454.69 g/mol | [1] |

| Exact Mass | 454.34469533 Da | [7] |

| Appearance | White to off-white solid | [1] |

| Solubility | Practically insoluble in water; soluble in ethanol, DMSO | [1] |

| Melting Point | 181 - 183 °C |[6] |

Table 2: Spectroscopic Data

| Technique | Key Findings | Source(s) |

|---|---|---|

| Mass Spectrometry (MS) | The high-resolution mass corresponds to the molecular formula C₃₀H₄₆O₃. | [7] |

| ¹³C NMR Spectroscopy | Spectra are available in databases, confirming the 30 carbon atoms of the triterpenoid structure. | [7] |

| ¹H NMR Spectroscopy | Proton NMR data is available and essential for confirming the stereochemistry and constitution. |

| Infrared (IR) Spectroscopy | IR spectra show characteristic absorptions for C=O (ketone and carboxylic acid) and C=C (alkene) functional groups. |[7] |

Experimental Protocols

Isolation and Purification

This compound is naturally found in the resin of Pistacia lentiscus (mastic gum) and the bark of plants like Amphipterygium adstringens.[1][8] The following protocol is a typical method for its isolation.

Protocol 1: Isolation from Pistacia lentiscus Resin

-

Removal of Polymer: Dissolve the crude mastic gum resin in a suitable solvent mixture (e.g., ethyl acetate (B1210297) and methanol).[6] The insoluble polymer fraction (poly-β-myrcene) is removed by filtration or decantation.[6][9]

-

Liquid-Liquid Extraction: The soluble fraction is partitioned between a non-polar phase (e.g., n-hexane/EtOAc) and an aqueous alkaline phase (e.g., 20% NaOH in H₂O/MeOH).[9] The triterpenoid acids, including this compound, will move into the aqueous phase as their carboxylate salts.

-

Acidification and Recovery: The aqueous phase is carefully acidified with an acid like HCl to a pH of ~3.[9] This protonates the carboxylate groups, causing the triterpenoid acids to precipitate or become extractable by a water-immiscible organic solvent (e.g., Ethyl Acetate).

-

Chromatographic Purification: The resulting acidic fraction is subjected to further purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) using a gradient elution system (e.g., acetonitrile (B52724) and water) is highly effective for separating the individual triterpenic acids and isolating pure this compound.[9]

Structural Elucidation

The definitive structure and stereochemistry of the isolated compound are confirmed using a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula (C₃₀H₄₆O₃).

-

NMR Spectroscopy:

-

¹H NMR: Provides information on the chemical environment of all protons, their multiplicity (splitting patterns), and coupling constants, which helps to establish the connectivity and relative stereochemistry.

-

¹³C NMR: Determines the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary, carbonyl, olefinic).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the complete chemical structure, including the connectivity of the side chain and the positions of functional groups on the tetracyclic core.[9]

-

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl stretches of the ketone and carboxylic acid, and the C=C double bond stretches.

Diagrams and Workflows

Biosynthetic Context

This compound is synthesized via the mevalonate (B85504) pathway, which is common for all triterpenes.[1] The diagram below illustrates its position within this broader biosynthetic framework.

Caption: Biosynthetic origin of this compound.

Isolation Workflow

The following diagram outlines the key steps involved in the experimental isolation of this compound from its natural source.

Caption: Experimental workflow for isolating this compound.

Stereochemical Relationship

This diagram illustrates the structural difference between this compound and its (Z) isomer at the C-24 double bond.

Caption: Comparison of (E) and (Z) isomers at the C-24 double bond.

References

- 1. Masticadienonic acid - Wikipedia [en.wikipedia.org]

- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 5. (Z,6S)-2-methyl-6-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | C30H46O3 | CID 44421209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Masticadienonic acid | 514-49-8 | Benchchem [benchchem.com]

- 7. Masticadienonic acid | C30H46O3 | CID 11340012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Pharmacokinetics and Bioavailability of (E)-Masticadienonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-Masticadienonic acid (MDA) is a prominent tetracyclic triterpene found in the resin of Pistacia lentiscus (Chios mastic gum) and the bark of Amphipterygium adstringens (cuachalalate).[1][2] It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties.[3][4][5] This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics and bioavailability of this compound. It is important to note that while numerous studies have investigated its therapeutic potential in vivo, detailed pharmacokinetic and bioavailability studies are still limited. This document synthesizes the available preclinical data, including in silico predictions and findings from related in vivo efficacy studies, to offer a foundational understanding for researchers and professionals in drug development.

Physicochemical and Predicted ADMET Properties

Computational models have been employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. These predictions offer initial insights into its potential behavior in vivo.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

| Parameter | Predicted Value | Implication | Reference |

| Human Intestinal Absorption | Low | Suggests potentially poor oral bioavailability. | [6] |

| Subcellular Distribution | Low | May indicate limited distribution into certain cellular compartments. | [6] |

| Toxicity | Low (predicted) | Indicates a potentially favorable safety profile. | [6] |

Note: These are in silico predictions and require experimental validation.

Preclinical In Vivo Studies

While dedicated pharmacokinetic studies are not extensively reported in the current literature, several in vivo studies evaluating the efficacy of this compound in animal models provide some context regarding its administration and observed biological effects. These studies have primarily utilized mouse models for conditions such as colitis and cancer.[3][4][5]

Experimental Protocols from Efficacy Studies

The following table summarizes the methodologies from key in vivo studies that provide insights into the administration and potential in-body activity of this compound.

Table 2: Summary of Methodologies from In Vivo Efficacy Studies

| Study Focus | Animal Model | Dosing Regimen | Route of Administration | Key Findings Related to Activity | Reference |

| Colitis | Dextran sulphate sodium (DSS)-induced acute colitis mouse model. | Not specified in abstract. | Oral | Ameliorated the severity of IBD, reduced inflammatory cytokines (TNF-α, IL-1β, IL-6), and restored intestinal barrier integrity. | [3] |

| Prostate Cancer | Xenograft mouse model with PC-3 human prostate cancer cells. | 47.5 mg/kg administered every third day for 21 days (in combination with cisplatin). | Not specified in abstract. | Reduced tumor volume by approximately 82%. | [4] |

| Prostate Cancer | Xenograft nude mice with PC-3 cells. | Not specified in abstract. | Not specified in abstract. | Inhibited tumor growth and had an anti-proliferative effect. | [2][5] |

Analytical Methodology for Quantification

A validated analytical method for the precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies. While a specific method for MDA is not detailed in the reviewed literature, a method for a related triterpenic acid, oleanonic acid, from mastic gum has been developed using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC/PDA).[7] This suggests that a similar approach could be adapted for this compound.

General Workflow for Triterpenic Acid Quantification

The following diagram illustrates a general workflow for the quantification of triterpenic acids like this compound from biological samples, based on established analytical chemistry principles.

Caption: General workflow for the quantification of this compound.

Known Signaling Pathways Modulated by this compound

In vivo and in vitro studies have shown that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. Understanding these interactions is important for contextualizing its overall pharmacological profile.

Inhibition of Pro-inflammatory Pathways

This compound has been shown to inhibit the MAPK and NF-κB signaling pathways, which are critical in the inflammatory response.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Discussion and Future Directions

The current body of research strongly supports the therapeutic potential of this compound, particularly in inflammatory conditions and cancer. However, the lack of comprehensive pharmacokinetic and bioavailability data presents a significant gap in its preclinical development profile. The in silico prediction of low intestinal absorption underscores the need for empirical studies to determine its oral bioavailability and to explore potential formulation strategies to enhance absorption.

Future research should prioritize the following:

-

Development and validation of a sensitive and specific bioanalytical method for the quantification of this compound in various biological matrices (e.g., plasma, urine, feces, and tissues).

-

Conducting formal pharmacokinetic studies in relevant animal models (e.g., rodents, non-rodents) following intravenous and oral administration to determine key parameters such as clearance, volume of distribution, half-life, and absolute bioavailability.

-

Investigating the metabolic fate of this compound, including the identification of major metabolites and the enzymes responsible for their formation.

-

Performing tissue distribution studies to understand its penetration into target tissues.

Addressing these research gaps will be critical for the rational design of future clinical trials and for unlocking the full therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Masticadienonic acid from Chios mastic gum mitigates colitis in mice via modulating inflammatory response, gut barrier integrity and microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer In Vivo and In Vitro Evaluations of Combinations of Cisplatin and Masticadienonic Acid Isolated from Amphypterygium Adstringens[v1] | Preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of 3-Methoxycarpachromene and Masticadienonic Acid as New Target Inhibitors against Trypanothione Reductase from Leishmania Infantum Using Molecular Docking and ADMET Prediction | MDPI [mdpi.com]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

Toxicology and Safety Profile of (E)-Masticadienonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-Masticadienonic acid, a naturally occurring triterpenoid (B12794562) found in the resin of Pistacia lentiscus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology and safety profile of this compound. The available data from preclinical studies, including acute toxicity, in vitro cytotoxicity, and preliminary genotoxicity assessments, are presented. While the initial findings suggest a moderate acute toxicity profile and selective cytotoxicity towards cancer cells, significant data gaps remain, particularly in the areas of repeated dose toxicity, reproductive and developmental toxicity, and pharmacokinetics. This document aims to serve as a foundational resource for researchers and drug development professionals, summarizing the existing safety data and highlighting areas requiring further investigation to fully characterize the toxicological profile of this compound for potential clinical applications.

Acute Toxicity

Acute toxicity studies are crucial for determining the potential for adverse effects following a single high-dose exposure to a substance. For this compound, the available data comes from a study in mice.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intraperitoneal | 353.55 mg/kg | [1] |

Experimental Protocol: Acute Toxicity Study in Mice [1]

-

Test System: CD-1 female mice, 6 to 8 weeks old.

-

Methodology: The study followed a sequential process. Initially, three groups of three mice were treated with single intraperitoneal injections of this compound at doses of 10, 100, and 1000 mg/kg. The animals were observed for mortality within the first 4 hours after administration. Food and water were provided ad libitum up to 4 hours post-treatment. Surviving mice were monitored for changes in body weight for 14 days. Based on the initial findings where death was observed only at the 1000 mg/kg dose, subsequent groups of mice were administered doses of 250, 500, and 750 mg/kg to determine the median lethal dose (LD50).

-

LD50 Calculation: The LD50 was calculated using the formula: LD50 = √(lowest lethal dose × highest non-lethal dose).

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in early-stage drug discovery to assess the potential of a compound to kill cells. This compound has been evaluated against a variety of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| PC-3 | Prostate Cancer | 40-70 (range) | 48 | [1] |

| Capan-1 | Pancreatic Adenocarcinoma | 6-39 (range for analogues) | 72 | [2] |

| HCT-116 | Colorectal Carcinoma | >50 | 72 | [2] |

| LN-229 | Glioblastoma | >50 | 72 | [2] |

| NCI-H460 | Lung Carcinoma | >50 | 72 | [2] |

| DND-41 | Acute Lymphoblastic Leukemia | >50 | 72 | [2] |

| HL-60 | Acute Myeloid Leukemia | >50 | 72 | [2] |

| K-562 | Chronic Myeloid Leukemia | >50 | 72 | [2] |

| Z-138 | Non-Hodgkin's Lymphoma | >50 | 72 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (Crystal Violet Method) [1]

-

Cell Line: PC-3 (human prostate cancer cells).

-

Methodology: PC-3 cells were seeded in 96-well plates. After allowing for cell attachment, the cells were exposed to various concentrations of this compound (ranging from 12.5 to 100 µM) for 48 hours. Cisplatin was used as a positive control. Following the incubation period, the cell viability was assessed using the crystal violet colorimetric method. This method involves staining the adherent cells with crystal violet dye, which is then solubilized, and the absorbance is measured to determine the number of viable cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth compared to the control, was determined from the dose-response curve.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. While no specific genotoxicity studies for pure this compound were found, studies on extracts of Pistacia lentiscus, the natural source of the compound, and a formulation containing it, provide some initial insights.

Preclinical toxicology studies on RPh201, a botanical drug product containing masticadienonic acid and isomasticadienonic acid, revealed no genotoxic effects[3]. However, the specific assays performed and the data were not detailed.

Studies on various extracts of Pistacia lentiscus have shown no mutagenic or genotoxic activity in the Ames test and in vivo micronucleus test[1].

A comprehensive genotoxicity assessment of this compound according to regulatory guidelines (including Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test) is a critical data gap that needs to be addressed.

In Vivo Anti-Tumor Activity and Associated Observations

The anti-tumor efficacy of this compound has been evaluated in a mouse xenograft model of prostate cancer.

Table 3: In Vivo Anti-Tumor Activity of this compound

| Animal Model | Cell Line | Treatment | Dosing Regimen | Outcome | Reference |

| Nude mice | PC-3 (Prostate Cancer) | This compound | 125 and 250 mg/kg, intraperitoneally, once a week for 3 weeks | Inhibition of tumor growth | [1] |

Experimental Protocol: In Vivo Xenograft Study [1]

-

Animal Model: Nude mice (nu/nu).

-

Tumor Induction: Mice were subcutaneously inoculated with PC-3 human prostate cancer cells.

-

Treatment: Once the tumors reached a palpable size, the mice were treated with this compound at doses of 125 and 250 mg/kg via intraperitoneal injection. The treatment was administered once a week for three consecutive weeks. A control group received the vehicle (sesame oil with 5% DMSO).

-

Endpoint: Tumor growth was monitored throughout the study. At the end of the experiment, tumors were excised for further analysis, including immunohistochemistry for proliferation markers (PCNA and Ki-67) and TUNEL assay for apoptosis.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are attributed to its modulation of specific cellular signaling pathways.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. This is a critical mechanism for its anti-tumor activity.

Caption: Proposed mechanism of this compound induced apoptosis.

Experimental Workflow for In Vivo Anti-Tumor Study

The following diagram illustrates the workflow of the xenograft study to evaluate the anti-tumor efficacy of this compound.

Caption: Workflow for the in vivo xenograft study.

Data Gaps and Future Directions

While the current data provides a preliminary understanding of the toxicological profile of this compound, several critical data gaps need to be addressed for a comprehensive safety assessment. These include:

-

Pharmacokinetics: There is a significant lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its pharmacokinetic profile is essential for designing meaningful toxicity studies and for predicting its behavior in humans.

-

Repeated Dose Toxicity: No studies on the effects of repeated or long-term exposure to this compound were identified. Subchronic and chronic toxicity studies are necessary to evaluate the potential for cumulative toxicity and to identify target organs.

-

Reproductive and Developmental Toxicity: The potential effects of this compound on fertility, reproduction, and embryonic/fetal development have not been investigated. These studies are crucial for assessing its safety for use in populations of childbearing potential.

-

Genotoxicity: While extracts of the source material have been tested, a full battery of genotoxicity tests on the isolated this compound according to international guidelines (e.g., OECD) is required to definitively assess its mutagenic and clastogenic potential.

-

Safety Pharmacology: Studies to evaluate the potential adverse effects of this compound on major physiological systems (e.g., cardiovascular, respiratory, and central nervous systems) are needed.

Conclusion

This compound demonstrates interesting biological activities, particularly in the context of cancer therapy. The available toxicological data indicate a moderate acute toxicity profile following intraperitoneal administration in mice and selective in vitro cytotoxicity against cancer cells. However, the current safety database is insufficient for a thorough risk assessment. Future research should focus on addressing the identified data gaps to establish a comprehensive safety profile, which is a prerequisite for any potential clinical development of this compound. This technical guide serves as a summary of the current state of knowledge and a call for further, more detailed toxicological investigations.

References

(E)-Masticadienonic Acid: A Technical Guide to its Modulation of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Masticadienonic acid (MDA), a naturally occurring triterpenoid, has garnered significant interest for its potent anti-inflammatory properties. A primary mechanism underlying these effects is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Dysregulation of the NF-κB pathway is implicated in a multitude of chronic inflammatory diseases, positioning MDA as a promising therapeutic candidate. This technical guide provides an in-depth analysis of the molecular mechanisms through which MDA exerts its inhibitory effects on NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the NF-κB p65 subunit, facilitating its translocation into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).

This compound's Mechanism of Action on NF-κB Signaling

This compound has been shown to inhibit the NF-κB signaling pathway at multiple levels. The primary mechanism involves the inhibition of IKK phosphorylation, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory target genes.

Quantitative Data on NF-κB Modulation

While specific IC50 values for this compound's direct inhibition of the NF-κB pathway are not extensively reported in publicly available literature, studies on structurally related triterpenoids provide valuable insights into its potential potency.

Table 1: NF-κB Inhibitory Activity of Structurally Related Triterpenoids

| Compound Class | Specific Compound | Assay | Cell Line | IC50 Value | Reference |

| Tirucallane-type | Meliasanine A | Nitric Oxide Inhibition | RAW264.7 | 1.35 - 5.93 µM | [1] |

| Oleanane-type | Compound 6-11 | Luciferase Reporter | HepG2 | 3.1 - 18.9 µM | [2][3] |

| Ursane-type | (+)-Ursolic Acid | NF-κB (p65) Inhibition | HeLa | 31 nM | [4] |

Note: The data for Meliasanine A represents inhibition of nitric oxide, an indirect measure of anti-inflammatory activity often regulated by NF-κB. The data for Oleanane and Ursane-type triterpenoids demonstrate the potential range of NF-κB inhibitory activity for this class of compounds.

In vivo studies have demonstrated the functional consequences of NF-κB inhibition by this compound. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, administration of MDA led to a significant reduction in the serum levels of pro-inflammatory cytokines.

Table 2: In-Vivo Effect of this compound on Pro-inflammatory Cytokine Levels in a DSS-Induced Colitis Model

| Cytokine | Treatment Group | Fold Change vs. DSS Control |

| TNF-α | DSS + MDA | ↓ |

| IL-1β | DSS + MDA | ↓ |

| IL-6 | DSS + MDA | ↓ |

Source: Adapted from studies on DSS-induced colitis models. The arrows indicate a significant decrease in cytokine levels following MDA treatment compared to the DSS control group.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the modulatory effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney (HEK293) cells for luciferase reporter assays, and a macrophage cell line such as RAW264.7 for Western blot and immunofluorescence analysis are suitable.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells to achieve 70-80% confluency. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours before stimulating with an NF-κB activator (e.g., 100 ng/mL LPS or 20 ng/mL TNF-α) for the desired time points.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Transfection: Co-transfect HEK293 cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with this compound followed by an NF-κB activator.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis

This technique is used to quantify the levels of key proteins in the NF-κB pathway.

-

Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-IKK, IKK, phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

-

Cell Culture on Coverslips: Grow RAW264.7 cells on glass coverslips in a 24-well plate.

-

Treatment: Treat the cells as described in section 4.1.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against p65. Follow this with incubation with a fluorescently-labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per treatment group.

Conclusion

This compound is a potent inhibitor of the NF-κB signaling pathway, a key mediator of inflammation. Its mechanism of action involves the suppression of IKK activity, leading to the stabilization of IκBα and the subsequent retention of NF-κB p65 in the cytoplasm. This ultimately results in the downregulation of pro-inflammatory gene expression. The data from structurally similar triterpenoids suggest that MDA likely possesses significant NF-κB inhibitory activity. The provided experimental protocols offer a robust framework for further elucidating the precise quantitative effects and molecular targets of this compound. Continued research into this promising natural compound is warranted to fully explore its therapeutic potential in the management of chronic inflammatory diseases.

References

- 1. Meliasanines A-L, tirucallane-type triterpenoids from Melia toosendan with anti-inflammatory properties via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Induction of Apoptosis by (E)-Masticadienonic Acid in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Masticadienonic acid (MDA), a triterpenoid (B12794562) compound isolated from various plant sources, has emerged as a promising natural product with potent anti-cancer properties. A significant body of research indicates that MDA exerts its cytotoxic effects primarily through the induction of apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying MDA-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

The induction of apoptosis, or programmed cell death, is a critical strategy in cancer therapy. Dysregulation of apoptotic pathways is a hallmark of cancer, enabling malignant cells to evade normal cellular turnover and proliferate uncontrollably. Natural products have historically been a rich source of novel anti-cancer agents, with many exerting their therapeutic effects by modulating apoptotic signaling. This compound, a tirucallane-type triterpenoid, has demonstrated significant pro-apoptotic activity in preclinical studies, making it a compound of considerable interest for further investigation and potential therapeutic development. This guide will delve into the quantitative aspects of its efficacy, the experimental methodologies used to elucidate its function, and the intricate signaling networks it modulates.

Quantitative Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. This section summarizes the key quantitative data, providing a comparative analysis of its potency.

Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound have been determined in several cancer cell lines, indicating its efficacy in inhibiting cell proliferation.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC3 | Prostate Cancer | 45.6 ± 1.2 | [1] |

| HCT116 | Colon Cancer | 52.3 ± 3.5 | [1] |

Table 1: IC50 Values of this compound in Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of 50% of the cancer cell population in vitro.

Induction of Apoptosis: Quantitative Analysis

The induction of apoptosis by this compound has been confirmed and quantified using various assays. In prostate cancer xenograft models, treatment with MDA has been shown to induce cell death by apoptosis[2][3]. Furthermore, studies on breast cancer cells have demonstrated that MDA enhances the expression of caspase-3, a key executioner caspase in the apoptotic cascade, and promotes DNA fragmentation, a hallmark of apoptosis. While specific percentage values for apoptosis rates from flow cytometry are not consistently reported across the literature for direct comparison in a table, the collective evidence strongly supports a dose-dependent increase in apoptosis upon MDA treatment.

Modulation of Proliferation Markers

This compound has been shown to inhibit the expression of key proteins involved in cell proliferation. In vivo studies using prostate cancer xenografts have demonstrated a significant decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA) and Ki-67, both of which are established markers of cell proliferation[2][3].

Core Signaling Pathways in MDA-Induced Apoptosis

This compound appears to induce apoptosis through a multi-faceted mechanism involving the intrinsic (mitochondrial) pathway and potential modulation of key survival signaling cascades.

Intrinsic Apoptotic Pathway

The intrinsic pathway of apoptosis is centered on the mitochondria. Evidence suggests that MDA may trigger this pathway, leading to the activation of executioner caspases. A structurally related compound, 3α-hydroxymasticadienonic acid, has been shown to impair mitochondrial functions, which provides a strong indication that MDA may also target this organelle to initiate apoptosis. The activation of caspase-3, as observed in breast cancer cells treated with MDA, is a downstream event of the intrinsic pathway.

Caption: Intrinsic apoptotic pathway potentially activated by this compound.

Putative Involvement of MAPK Signaling Pathway

While direct evidence for the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by this compound is still emerging, studies on the structurally similar compound, maslinic acid, have shown its involvement in inducing apoptosis in breast cancer cells through this pathway. The MAPK pathway is a key regulator of cell proliferation, differentiation, and apoptosis. It is plausible that MDA could also exert its pro-apoptotic effects by modulating the activity of key kinases within this cascade, such as ERK, JNK, and p38.

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

-

Cell Preparation: Culture and treat cells with this compound on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in PBS for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

-

Staining and Visualization: Wash the cells and, if necessary, apply a secondary detection reagent (e.g., streptavidin-HRP followed by DAB, or a fluorescent label). Counterstain the nuclei with DAPI or Hoechst.

-

Microscopy: Visualize the cells under a fluorescence or light microscope. Apoptotic cells will show nuclear staining.

-

Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.

DNA Fragmentation Assay (DNA Laddering)

This assay visualizes the characteristic ladder pattern of internucleosomal DNA cleavage that occurs during apoptosis.

Protocol:

-

Cell Lysis: Harvest treated and control cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

DNA Extraction: Centrifuge the lysate to separate the fragmented DNA in the supernatant from the intact chromatin in the pellet. Extract the DNA from the supernatant using phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

RNase Treatment: Treat the DNA pellet with RNase A to remove contaminating RNA.

-

Agarose (B213101) Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

-

Visualization: Visualize the DNA under UV light. A characteristic ladder-like pattern of DNA fragments in multiples of ~180-200 bp will be visible in apoptotic samples.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates from treated and control cells using a specific lysis buffer provided with the assay kit.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: Incubate a specific amount of protein lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) in a 96-well plate.

-

Measurement: After the incubation period, measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2 family members and caspases.

Protocol:

-

Protein Extraction: Extract total protein from treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflows and Logical Relationships

Visualizing the workflow of experiments and the logical connections between different assays is crucial for understanding the research process.

Caption: A typical experimental workflow for investigating MDA-induced apoptosis.

Conclusion

This compound is a promising natural compound that effectively induces apoptosis in cancer cells. The available data strongly suggest its potential as a lead compound for the development of novel anti-cancer therapies. Its mechanism of action appears to involve the induction of the intrinsic apoptotic pathway, potentially modulated by signaling cascades such as the MAPK pathway. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the anti-cancer properties of MDA and to elucidate the finer details of its molecular mechanisms. Future research should focus on expanding the panel of cancer cell lines tested, conducting more in-depth quantitative analyses of apoptosis and protein expression, and definitively identifying the direct molecular targets and signaling pathways modulated by this intriguing natural product.

References

(E)-Masticadienonic Acid from Pistacia lentiscus Resin: A Technical Guide for Researchers and Drug Development Professionals

(December 2025) - This document provides an in-depth technical overview of (E)-Masticadienonic acid (MDA), a prominent triterpenic acid isolated from the resin of Pistacia lentiscus L. var. chia, commonly known as mastic gum. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound is a tetracyclic triterpenoid (B12794562) that, along with its isomer (Z)-isomasticadienonic acid, constitutes a significant portion of the acidic fraction of Chios mastic gum.[1][2] This natural resin has been used for centuries in traditional medicine for various ailments, particularly gastrointestinal disorders.[3][4] Modern scientific investigation has identified MDA as a key bioactive constituent, exhibiting a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] This guide will detail the extraction and isolation of MDA, summarize its biological activities with quantitative data, provide detailed experimental protocols for its assessment, and illustrate the signaling pathways it modulates.

Extraction, Isolation, and Purification of this compound

The isolation of this compound from Pistacia lentiscus resin is a multi-step process involving initial fractionation followed by advanced chromatographic techniques to separate the complex mixture of triterpenes.

Initial Fractionation: Separation of Acidic and Neutral Triterpenes

The primary step involves the separation of the acidic triterpenes from the neutral components and the polymer fraction of the mastic gum. A common method is liquid-liquid extraction. The crude resin is dissolved in a suitable solvent mixture, such as n-hexane, ethanol, and water, to partition the different components based on their polarity.[8] This process yields an acidic fraction enriched with triterpenic acids, including masticadienonic and isomasticadienonic acids.[9]

Chromatographic Purification

Following initial fractionation, various chromatographic methods can be employed for the purification of this compound.

-

Column Chromatography: The acidic fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically with a mobile phase consisting of petroleum ether and ethyl acetate (B1210297), is used to separate the different triterpenic acids.[5][10]

-

Centrifugal Partition Chromatography (CPC): This technique, particularly in the pH-zone refining displacement mode, has been successfully used to separate the ionizable triterpene isomers from the acidic fraction of mastic gum.[3][8]

-

Supercritical Fluid Chromatography (SFC-CO2): For the isolation of pure isomers in larger quantities, SFC with a chiral column has proven to be an effective method.[3][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC on a silica column with a petroleum ether-ethyl acetate gradient can be used for the final purification of this compound methyl ester, after a methylation step.[5]

The following diagram outlines a general workflow for the isolation and purification of this compound.

Biological Activities and Quantitative Data

This compound has demonstrated a variety of biological activities, which are summarized in the tables below.

Anticancer Activity

MDA exhibits cytotoxic effects against several cancer cell lines. The 50% inhibitory concentration (IC50) values are presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | 40-70 | [3] |

| Capan-1 | Pancreatic Cancer | Selective activity | [6] |

| HCT-116 | Colon Cancer | Intermediate activity | [6] |

| LN-229 | Glioblastoma | Broad-spectrum cytotoxicity | [6] |

| NCI-H460 | Lung Cancer | Broad-spectrum cytotoxicity | [6] |

| DND-41 | Leukemia | Broad-spectrum cytotoxicity | [6] |

| HL-60 | Leukemia | Broad-spectrum cytotoxicity | [6] |

| K-562 | Leukemia | Broad-spectrum cytotoxicity | [6] |

| Z-138 | Lymphoma | Broad-spectrum cytotoxicity | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of MDA are attributed to its ability to inhibit key inflammatory mediators.

| Assay | Cell Line | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production | [11] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | - | Reduction of serum levels | [3] |

Antimicrobial Activity

MDA has shown inhibitory activity against various pathogenic microorganisms. Minimum Inhibitory Concentration (MIC) values are provided in Table 2.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Helicobacter pylori | Gram-negative bacteria | 0.1-0.5 | [7] |

| Other Gram-negative bacteria | - | 1 | [7] |

| Gram-positive bacteria | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Isolation of this compound

Objective: To isolate this compound from Pistacia lentiscus resin.

Materials:

-

Pistacia lentiscus resin (mastic gum)

-

n-hexane

-

Ethanol

-

Deionized water

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Defatting and Extraction:

-

Grind the mastic gum to a fine powder.

-

Perform a liquid-liquid extraction with a biphasic solvent system of n-hexane/ethanol/water (e.g., 15:13:2 v/v/v) to separate the triterpenic fraction from the polymer.[8]

-

Separate the phases and collect the ethanolic phase containing the triterpenes.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpene extract.

-

-

Separation of Acidic and Neutral Fractions:

-

Dissolve the crude triterpene extract in diethyl ether.

-

Extract the acidic triterpenes by washing with an aqueous solution of sodium carbonate (Na2CO3).

-

Acidify the aqueous phase with HCl to precipitate the acidic triterpenes.

-

Filter and dry the precipitate to obtain the acidic triterpene fraction.

-

-

Column Chromatography:

-

Pack a chromatography column with silica gel slurried in petroleum ether.

-

Dissolve the acidic triterpene fraction in a minimal amount of chloroform (B151607) and load it onto the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the relevant fractions and evaporate the solvent to yield purified this compound.

-

Anticancer Activity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC-3)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 2 x 10^5 cells/mL in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution with fresh medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and replace it with 100 µL of medium containing different concentrations of MDA.

-

Incubate for 48 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 5 hours.

-

Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 5 minutes at 150 rpm.

-

Measure the optical density at 560 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay

Objective: To measure the effect of this compound on nitric oxide production in macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium

-

FBS

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite (a stable product of NO) in the samples.

-

Antimicrobial Activity Assessment: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.

Materials:

-

Microorganism of interest (e.g., H. pylori)

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

-

-

Serial Dilution:

-

Perform a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism without MDA) and a negative control (broth without microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling

MDA has been shown to inhibit the MAPK and NF-κB signaling pathways, which are crucial in the inflammatory response. By inhibiting these pathways, MDA reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. psecommunity.org [psecommunity.org]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Regulation of Energy Metabolism and Anti-Inflammatory Activities of Mastiha Fractions from Pistacia lentiscus L. var. chia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation, Analysis and Antimicrobial Activity of the Acidic Fractions of Mastic, Kurdica, Mutica and Cabolica Gums from Genus Pistacia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GC-MS analysis of penta- and tetra-cyclic triterpenes from resins of Pistacia species. Part I. Pistacia lentiscus var. Chia - PubMed [pubmed.ncbi.nlm.nih.gov]

Tirucallane-Type Triterpenoids from Mastic Gum: A Technical Guide for Researchers

An In-depth Examination of the Isolation, Bioactivity, and Mechanisms of Action of Tirucallane-Type Triterpenoids Derived from Pistacia lentiscus var. chia

Introduction

Mastic gum, a resin obtained from the mastic tree (Pistacia lentiscus var. chia), has been utilized for centuries in traditional medicine, particularly in the Mediterranean region.[1] Modern scientific investigation has identified triterpenoids as a major class of bioactive compounds within mastic gum, with tirucallane-type triterpenoids being of significant interest due to their potent anti-inflammatory and cytotoxic properties.[2][3] This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of these compounds, tailored for researchers, scientists, and drug development professionals.

Chemical Profile of Tirucallane-Type Triterpenoids in Mastic Gum

Mastic gum is a complex mixture of chemical compounds, with triterpenoids constituting a significant portion of the resin.[4] Among these, the tirucallane-type triterpenoids are a prominent group. Notable examples that have been isolated and characterized include 24Z-masticadienonic acid (MNA) and 24Z-isomasticadienonic acid (IMNA), which are major triterpenic acids in Chios Mastic Gum (CMG).[1] Numerous other tirucallane (B1253836) derivatives have also been identified, some of which are novel compounds discovered through recent phytochemical investigations.[2]

Data Presentation: Biological Activities of Tirucallane-Type Triterpenoids

The tirucallane-type triterpenoids from mastic gum have demonstrated significant biological activities, particularly anti-inflammatory and cytotoxic effects. The following tables summarize the quantitative data from various studies.

Table 1: Anti-inflammatory Activity of Tirucallane-Type Triterpenoids